2,5-Norbornanediol, diacetate

Description

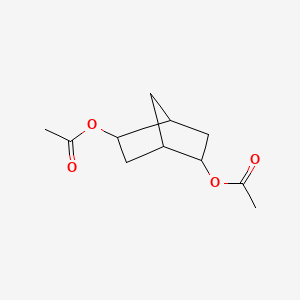

Structure

2D Structure

3D Structure

Properties

CAS No. |

5888-39-1 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(5-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate |

InChI |

InChI=1S/C11H16O4/c1-6(12)14-10-4-9-3-8(10)5-11(9)15-7(2)13/h8-11H,3-5H2,1-2H3 |

InChI Key |

UFWLNVAHXNWALF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC2CC1CC2OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Norbornanediol, Diacetate and Its Stereoisomers

Retrosynthetic Approaches and Key Precursors for Norbornane (B1196662) Diacetate Frameworks

Retrosynthetically, 2,5-norbornanediol, diacetate can be disconnected to its parent diol, 2,5-norbornanediol. This diol, in turn, can be traced back to simpler precursors such as norbornene, norbornadiene, or functionalized cyclopentadiene (B3395910) derivatives. The primary challenge lies in the regioselective and stereoselective installation of the two hydroxyl groups at the C2 and C5 positions.

The cornerstone of norbornane synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently forms the bicyclo[2.2.1]heptane skeleton. wikipedia.org The most common approach involves the reaction of cyclopentadiene (the diene) with a suitable dienophile. researchgate.net For the synthesis of precursors to 2,5-disubstituted norbornanes, dienophiles like vinyl acetate (B1210297) or other ethylene (B1197577) equivalents can be employed.

The reaction between cyclopentadiene and an alkene dienophile typically yields a mixture of endo and exo isomers. researchgate.netwolfram.com The endo product is often the kinetically favored isomer due to secondary orbital interactions between the diene and the dienophile's substituent. wolfram.com However, the exo isomer is generally the thermodynamically more stable product. The choice of reaction conditions (temperature, catalyst) can influence the endo/exo ratio.

| Diene | Dienophile | Conditions | Major Product |

| Cyclopentadiene | Vinyl Acetate | Heat | endo-2-Norbornenyl acetate |

| Cyclopentadiene | Ethylene | High Pressure, Heat | Norbornene |

This table summarizes typical Diels-Alder reactions for forming the norbornane skeleton.

Once the norbornane skeleton is established, typically as norbornene or norbornadiene, subsequent modifications are required to introduce the necessary functional groups. A common precursor for 2,5-disubstituted norbornanes is norbornadiene.

One established pathway involves the selective functionalization of one of the double bonds, followed by manipulation to install the desired groups. For instance, the oxymercuration-demercuration of norbornene can yield exo-norbornanol. Further oxidation to norbornanone and subsequent Baeyer-Villiger oxidation can lead to a lactone, which upon hydrolysis and further steps, can be converted to various diols.

Synthesizing specific isomers like exo-2-syn-7- and endo-2-exo-3-dihydroxynorbornanes has been a focus of research, providing pathways to various diol precursors. nih.gov Although direct synthesis of the 2,5-diol is less commonly reported than for 2,3- or 2,7-diols, routes can be devised from intermediates like 5-norbornen-2-one. For example, reduction of the ketone followed by hydration of the double bond (e.g., via hydroboration-oxidation) would lead to a 2,5-norbornanediol. The stereochemical outcome of these addition reactions is highly dependent on the reagents and the existing stereochemistry of the substrate.

The final step in the synthesis is the conversion of the 2,5-norbornanediol to its diacetate. This is a standard esterification reaction. Acetylation is a common protection strategy for hydroxyl groups and can be accomplished under mild conditions. mdpi.com

Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). For substrates sensitive to acidic or strongly basic conditions, milder methods can be employed.

| Substrate | Reagent | Catalyst/Solvent | Product |

| Alcohol (R-OH) | Acetic Anhydride | Pyridine | Acetate (R-OAc) |

| Alcohol (R-OH) | Acetyl Chloride | Triethylamine | Acetate (R-OAc) |

| Alcohol (R-OH) | Acetic Anhydride | None (Solvent-free, heat) | Acetate (R-OAc) |

This table shows common methods for the acetylation of alcohols. mdpi.com

Stereoselective and Stereospecific Synthesis Pathways

The rigid, conformationally constrained structure of the norbornane framework makes it an excellent substrate for studying and controlling stereochemistry. The synthesis of specific stereoisomers of this compound requires precise control over the introduction of chiral centers.

Achieving an enantiomerically pure or enriched final product can be accomplished at various stages of the synthesis.

Asymmetric Diels-Alder Reaction : This is one of the most powerful methods for setting the initial stereochemistry. It can be achieved by using a chiral dienophile, a chiral diene, or a chiral Lewis acid catalyst. chemrxiv.orgmagtech.com.cn Chiral auxiliaries, such as Oppolzer's camphorsultam, can be attached to the dienophile to direct the cycloaddition to one face of the diene, leading to a single enantiomer of the product after removal of the auxiliary. chemrxiv.org Chiral catalysts, often complexes of metals like copper, aluminum, or titanium with chiral ligands, can effectively induce enantioselectivity in the reaction between achiral dienes and dienophiles. magtech.com.cn

Enzymatic Resolution : A racemic mixture of a key intermediate, such as a 5-norbornen-2-ol isomer or 2,5-norbornanediol itself, can be resolved using enzymes. Lipases are commonly used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the unreacted alcohol enantiomer from its acylated counterpart.

The diastereoselectivity in the formation of norbornane diols is largely dictated by the steric environment of the bicyclic system. Reagents will preferentially attack from the less hindered exo face.

For example, in the dihydroxylation of 5-norbornen-2-ol, the incoming hydroxyl groups will add to the double bond. The direction of this addition (syn or anti to the existing hydroxyl group) and the facial selectivity (exo or endo) are key.

Hydroboration-Oxidation : This sequence typically results in the syn-exo addition of water across the double bond. Applying this to an exo-5-norbornen-2-ol would be expected to yield an exo-2,exo-5,syn-6-triol precursor.

Epoxidation followed by Hydrolysis : Epoxidation of the double bond usually occurs from the exo face. Subsequent acid-catalyzed ring-opening of the resulting exo-epoxide proceeds with an S_N2-type attack by water at the C5 or C6 position, leading to anti-diols. The regioselectivity and stereoselectivity of the opening can be influenced by neighboring functional groups.

The synthesis of specific isomers such as (1R,2R,4R,5R)- and (1R,2S,4R,5S)-diols requires careful selection of reagents and reaction sequences to control the relative stereochemistry of the two hydroxyl groups. researchgate.net

| Reaction | Reagents | Stereochemical Outcome on Norbornene |

| Epoxidation | m-CPBA | exo-epoxide formation |

| Dihydroxylation | OsO₄, NMO | syn-exo-dihydroxylation |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | syn-exo addition of H and OH |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | anti addition of H and OH (exo-OH) |

This table illustrates the typical diastereoselectivity of common addition reactions on the norbornene skeleton.

Catalytic Strategies in the Preparation of this compound

Catalysis is central to the efficient and selective synthesis of functionalized norbornanes like this compound. Both metal-based and enzymatic systems offer distinct advantages in controlling the reactivity and stereochemistry of these bicyclic compounds.

Organocatalytic and Biocatalytic Approaches

In contrast to transition metal catalysis, organocatalytic and biocatalytic methods offer greener and often highly selective alternatives for asymmetric synthesis.

Organocatalysis has emerged as a fundamental pillar of catalysis, utilizing small organic molecules to catalyze chemical transformations. mdpi.comagosr.com While specific applications to the synthesis of this compound are not prominent, the principles of organocatalysis are applicable. For example, organocatalysts are known to control the regioselectivity of reactions, which could be harnessed to differentiate the C2 and C5 positions of a norbornane precursor. mdpi.com Synergistic catalysis, which combines organocatalysis with other catalytic modes like metal catalysis, could also open new pathways. mdpi.com

Biocatalysis , particularly using enzymes, presents a highly effective strategy for the stereoselective synthesis of chiral molecules. The desymmetrization of meso-compounds is a powerful technique that can theoretically achieve a 100% yield of a single enantiomer. mdpi.com Lipases are frequently employed for this purpose due to their robustness and ability to catalyze enantioselective acetylation or hydrolysis. semanticscholar.org

The lipase-catalyzed desymmetrization of a meso-diol, such as meso-2,5-norbornanediol, is a prime example. In this approach, an enzyme like Candida antarctica lipase (B570770) B (CALB) can selectively acylate one of the two enantiotopic hydroxyl groups. semanticscholar.org This results in a chiral monoacetate and, upon further reaction, a chiral diacetate. The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent are critical parameters that influence both the reaction rate and the enantioselectivity. mdpi.comcore.ac.uk This method is a well-established route for producing enantiomerically enriched compounds from symmetric precursors. semanticscholar.org

Table 2: Lipase-Catalyzed Desymmetrization of Symmetric Diols

| Enzyme | Substrate Type | Reaction Type | Key Advantage | References |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | meso-diols | Monoacetylation | High enantioselectivity, up to 100% theoretical yield | semanticscholar.org |

| Porcine Pancreatic Lipase (PPL) | meso-diols | Enantioselective acylation | Can produce different enantiomers depending on the enzyme | mdpi.com |

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency in the synthesis of this compound. For any synthetic method, a systematic approach to optimization is necessary. researchgate.netscielo.br

In biocatalytic desymmetrization, key variables include:

Enzyme Choice: Different lipases can exhibit varying levels of activity and enantioselectivity for a given substrate. Screening a panel of commercially available lipases is a common starting point.

Acyl Donor: The choice of acylating agent (e.g., vinyl acetate, acetic anhydride) can significantly impact the reaction rate.

Solvent: Organic solvents are typically used to solubilize the substrates and prevent hydrolysis. The polarity and nature of the solvent can influence enzyme conformation and, thus, its catalytic performance.

Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity.

Water Content: For enzymatic reactions in organic media, a trace amount of water is often essential for enzyme activity.

Factorial design of experiments can be a powerful tool to efficiently explore the effects of multiple variables (e.g., temperature, substrate concentration, catalyst loading, and time) and their interactions on the reaction outcome. rsc.org This statistical approach allows for a more comprehensive understanding of the reaction space compared to optimizing one variable at a time. rsc.org

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve using immobilized enzymes in packed-bed reactors for continuous flow synthesis. Immobilization facilitates catalyst recovery and reuse, improving process economics. core.ac.uk Furthermore, removing byproducts, such as water in esterification reactions, can shift the equilibrium toward the desired product, thereby increasing conversion. rsc.org

Synthetic Challenges and Future Perspectives in the Synthesis of this compound

Despite the available catalytic tools, the synthesis of specific stereoisomers of this compound presents several challenges.

Synthetic Challenges:

Stereocontrol: The rigid bicyclic structure of norbornane results in distinct endo and exo faces. Controlling the stereochemistry at both the C2 and C5 positions simultaneously is a significant challenge. Synthesizing all possible stereoisomers (exo,exo-, endo,endo-, and exo,endo-) in pure form requires highly selective methods. Base-promoted isomerization can sometimes be used to enrich a desired isomer, but this adds complexity to the process. scirp.org

Scalability: While enzymatic resolutions are highly selective, they can be slow and may require large amounts of enzyme for preparative-scale synthesis, impacting cost-effectiveness.

Substrate Availability: The synthesis often starts from precursors like norbornadiene or other functionalized norbornenes. The synthesis of the starting meso-2,5-norbornanediol itself can be a multi-step process.

Future Perspectives:

Novel Catalyst Development: The design of new transition metal catalysts with ligands tailored to the specific geometry of the norbornane system could enable direct and selective di-functionalization. eurekalert.org Similarly, protein engineering and directed evolution of lipases could yield biocatalysts with enhanced activity, stability, and selectivity for the norbornane diol substrate.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational tools can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. rsc.org This can accelerate the discovery of new and improved synthetic routes.

Flow Chemistry: The implementation of continuous flow processes, particularly for enzymatic reactions using immobilized catalysts, could overcome scalability issues, improve process control, and lead to more efficient and sustainable manufacturing.

Synergistic Catalysis: Combining different catalytic modes, such as organocatalysis with biocatalysis or metal catalysis, could unlock novel reaction pathways that are not accessible with a single catalyst type, potentially leading to more direct and efficient syntheses. mdpi.com

By addressing these challenges and exploring new catalytic frontiers, the synthesis of this compound and its stereoisomers can be advanced, providing access to these valuable chemical building blocks for various applications.

Chemical Reactivity and Transformation Mechanisms of 2,5 Norbornanediol, Diacetate

Reactions Involving Acetate (B1210297) Ester Functionalities

The acetate groups are the most reactive sites in 2,5-Norbornanediol, diacetate, providing avenues for hydrolysis, transesterification, and various derivatization strategies.

Hydrolysis and Transesterification Pathways

The ester linkages in this compound are susceptible to cleavage through hydrolysis and transesterification, processes that can be catalyzed by acids, bases, or enzymes. wikipedia.orgmdpi.com

Hydrolysis: Under aqueous acidic or basic conditions, the acetate esters undergo hydrolysis to yield the parent diol, 2,5-Norbornanediol, and acetic acid or its corresponding salt. scielo.org.ar

Acid-catalyzed hydrolysis involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. wikipedia.org

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the acetate anion and the diol. This process is generally irreversible as the final deprotonation of the resulting carboxylic acid drives the reaction forward. uark.edu

Transesterification: This process involves the exchange of the acetyl group's alkoxy portion with another alcohol. wikipedia.org It is an equilibrium-driven reaction often catalyzed by acids or bases. For instance, reacting this compound with an excess of a different alcohol (e.g., ethanol) in the presence of a catalyst will shift the equilibrium towards the formation of a new ester and 2,5-Norbornanediol. mdpi.com

Enzymatic Hydrolysis: Lipases and esterases can be employed for the selective hydrolysis of acetate esters. mdpi.comresearchgate.net These biocatalytic methods offer high selectivity, often allowing for differentiation between sterically different ester groups or enantioselective transformations. researchgate.netchemrxiv.org The regiospecificity and enantioselectivity of enzymatic hydrolysis on norbornane-type esters have been analyzed, demonstrating the potential for creating chiral synthons. researchgate.net For example, pig liver esterase (PLE) has shown high activity in the hydrolysis of various esters. researchgate.net

Table 1: General Conditions for Hydrolysis and Transesterification

| Reaction | Catalyst | Typical Reagents | Product(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Water | 2,5-Norbornanediol, Acetic Acid |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH) | Water | 2,5-Norbornanediol, Acetate Salt |

| Transesterification | Acid or Base | Alcohol (e.g., Methanol, Ethanol) | New diester, Acetic Acid/Ester |

| Enzymatic Hydrolysis | Lipase (B570770), Esterase | Water (in buffer) | 2,5-Norbornanediol, Acetic Acid |

Derivatization Strategies for Functional Group Interconversion

The acetate groups of this compound can be converted into other functional groups, a key strategy in multi-step organic synthesis. wikipedia.org This interconversion allows the rigid norbornane (B1196662) scaffold to be incorporated into a wide array of more complex molecules. mit.edu

A primary transformation is the conversion of the diacetate to other esters via transesterification, as previously discussed. wikipedia.org More comprehensive interconversions often begin with the hydrolysis of the diacetate to the corresponding 2,5-Norbornanediol. From the diol, a range of functional groups can be introduced.

Conversion to Alkyl Halides: The hydroxyl groups of the intermediate diol can be converted to good leaving groups, such as tosylates or mesylates, which are then readily displaced by halide ions (e.g., Cl⁻, Br⁻, I⁻) in an Sₙ2 reaction. ub.edu Direct conversion of the diol to dihalides can also be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu For example, treatment of diacetoxy compounds with fuming hydrobromic acid can lead to the corresponding dibromoalkanes. thieme-connect.dethieme-connect.de

Conversion to Amines: The diol can be converted to a disulfonate ester, followed by nucleophilic substitution with ammonia, an azide (B81097) (which is subsequently reduced), or a primary amine to yield diamino-norbornane derivatives. researchgate.net Reductive amination of intermediate ketone functionalities, if accessible through oxidation, is another pathway. google.com

Conversion to Ethers: The diol's hydroxyl groups can be deprotonated with a strong base to form a dialkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form a diether.

Table 2: Functional Group Interconversion Pathways from 2,5-Norbornanediol

| Target Functional Group | Reagents/Method | Intermediate |

|---|---|---|

| Dihalide (e.g., -Br) | 1. HBr | Diol |

| Dihalide (e.g., -Cl) | 1. SOCl₂ | Diol |

| Diamine (-NH₂) | 1. TsCl, pyridine (B92270); 2. NaNs; 3. LiAlH₄ | Diol, Ditosylate, Diazide |

| Diether (-OR) | 1. NaH; 2. R-X | Diol, Dialkoxide |

Reactivity of the Norbornane Bicyclic Ring System

The saturated bicyclo[2.2.1]heptane framework of this compound is relatively inert. However, its rigid, strained structure can lead to specific reactions under forcing conditions, particularly those involving carbocationic intermediates.

Skeletal Rearrangement Reactions (e.g., Wagner-Meerwein rearrangements)

Wagner-Meerwein rearrangements are a hallmark of norbornane chemistry, driven by the relief of ring strain in carbocationic intermediates. wikipedia.orgnumberanalytics.com These are 1,2-shifts of an alkyl, aryl, or hydride group to an adjacent carbocationic center. wikipedia.org

For a saturated system like this compound, the formation of a carbocation on the norbornane skeleton is a prerequisite for such rearrangements. This can be initiated under strongly acidic conditions where one of the acetate groups is protonated and departs as acetic acid, or more likely, after conversion of the acetate to a better leaving group (like a tosylate) or to an alcohol which is then protonated. chemtube3d.com

Once a carbocation is formed at the C-2 or C-5 position, a cascade of rearrangements can occur. For example, if a carbocation forms at C-2, a shift of the C-1 to C-6 bond to C-2 would result in a new carbocation at C-1, which is now at a bridgehead. This process, along with hydride shifts, can lead to a mixture of isomeric products. researchgate.net The presence and orientation of substituents significantly influence the stability of intermediate carbocations and thus the outcome of the rearrangement. researchgate.net The ultimate product distribution depends on the relative stability of the various possible rearranged carbocations. wikipedia.orgchemtube3d.com

Electrophilic and Nucleophilic Additions to the Norbornane Core

As a saturated alkane, the norbornane framework of this compound does not undergo addition reactions in the typical sense, which are characteristic of unsaturated compounds like norbornene. nih.gov Reactions that might be described under this heading are more accurately classified as substitutions or C-H functionalization.

Electrophilic Attack: Direct electrophilic attack on the C-H or C-C sigma bonds is rare and requires superacidic conditions.

Nucleophilic Reactions: The saturated hydrocarbon skeleton is not susceptible to direct nucleophilic attack. Nucleophilic reactions on this compound are overwhelmingly directed at the electrophilic carbonyl carbon of the acetate groups or involve Sₙ2 substitution at the C-2 and C-5 positions after the acetate has been converted into a better leaving group, as detailed in Section 3.1.2. The stereochemistry of these substitutions is notable; attack at the exo face is generally favored over the more sterically hindered endo face. vulcanchem.com

Oxidative and Reductive Transformations of the Norbornane Framework

Oxidative Transformations: The C-H bonds of the norbornane skeleton can be oxidized under specific conditions. For example, certain transition metal catalysts can facilitate C-H activation, leading to the introduction of new functional groups. nih.gov Strong oxidizing agents can lead to the cleavage of the ring system, although this is often unselective and can result in complex product mixtures. If the acetate groups are first hydrolyzed to alcohols, oxidation of these secondary alcohols to ketones (norbornanedione derivatives) is a common and useful transformation. umn.edu Reagents such as chromic acid or Swern oxidation can be employed for this purpose.

Reductive Transformations: The saturated norbornane framework is unreactive towards typical reducing agents. Reductive transformations of this compound primarily target the ester functionalities. For example, treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the acetate groups to yield the corresponding 2,5-Norbornanediol and ethanol. This is effectively a reductive cleavage of the ester bond. Hydrogenolysis, another reductive process, can cleave the C-O bond of the ester under catalytic hydrogenation conditions, though this is less common for simple acetates compared to, for example, benzyl (B1604629) esters. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,5 Norbornanediol, Diacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules like 2,5-norbornanediol, diacetate in solution.

A combination of two-dimensional (2D) NMR experiments is essential for assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the bicyclic structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. libretexts.orglibretexts.org For this compound, COSY spectra would show correlations between adjacent protons, helping to trace the connectivity of the norbornane (B1196662) framework. For instance, the bridgehead protons would show correlations to the protons on the adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. In this compound, the signals for the carbons bearing the acetate (B1210297) groups can be definitively assigned by their correlation to the corresponding C-H proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled through bonds. This is crucial for determining the stereochemistry, such as the exo or endo orientation of the diacetate groups. Cross-peaks in a NOESY spectrum indicate that the protons are close in space.

A hypothetical table of expected 2D NMR correlations for an isomer of this compound is presented below.

| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC) | Key Correlated Carbons (HMBC) |

| H2 | H1, H3 | C2 | C1, C3, C7, Acetate C=O |

| H5 | H4, H6 | C5 | C4, C6, C1, Acetate C=O |

| H7a | H7s, H1, H4 | C7 | C1, C4, C2, C6 |

| H7s | H7a, H1, H4 | C7 | C1, C4, C2, C6 |

| Acetate CH₃ | - | Acetate CH₃ | Acetate C=O, C2/C5 |

The rigidity of the norbornane framework limits major conformational changes, but variable temperature (VT) NMR studies can provide insights into more subtle dynamic processes. ox.ac.ukcopernicus.org By recording NMR spectra at different temperatures, one can observe changes in chemical shifts or the coalescence of signals, which can indicate conformational exchange. copernicus.orgunibas.it For this compound, VT-NMR could be used to study the rotational dynamics of the acetate groups.

Analysis of vicinal proton-proton coupling constants (³J_HH) is a powerful tool for determining dihedral angles and, consequently, the stereochemistry of the molecule. libretexts.org The Karplus equation relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. In the rigid norbornane system, these coupling constants can definitively establish the exo or endo configuration of the substituents. For example, the coupling between an exo proton and the adjacent bridgehead proton is typically small, while the coupling between an endo proton and the bridgehead proton is larger.

| Coupling Constant (J) | Typical Value (Hz) | Structural Information |

| ³J_H1,H2-exo | ~3-5 Hz | Dihedral angle information |

| ³J_H1,H2-endo | ~8-10 Hz | Dihedral angle information |

| ²J_H7a,H7s | ~10-12 Hz | Geminal coupling in the bridge |

| ³J_H2-exo,H3-exo | ~6-8 Hz | Dihedral angle information |

| ³J_H2-endo,H3-endo | ~9-11 Hz | Dihedral angle information |

Vibrational Spectroscopy for Functional Group and Conformational Insight

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer clues about its conformation. photothermal.comresearchgate.net

The IR and Raman spectra of this compound are dominated by vibrations associated with the ester functional groups and the hydrocarbon framework.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetate groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage would also be visible as strong bands in the 1200-1300 cm⁻¹ region. Vibrations associated with the C-H bonds of the norbornane skeleton would appear in the 2850-3000 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. frontiersin.org The C=O stretch is also observable in the Raman spectrum, though it is often weaker than in the IR spectrum. The C-C stretching and bending vibrations of the norbornane ring are typically more prominent in the Raman spectrum, providing a characteristic fingerprint for the bicyclic system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H stretch (alkane) | 2850 - 3000 | IR, Raman |

| C=O stretch (ester) | 1735 - 1750 | IR (strong), Raman (moderate) |

| C-O stretch (ester) | 1200 - 1300 | IR (strong), Raman |

| C-C stretch/bend | 800 - 1200 | Raman (stronger), IR |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing information on bond lengths, bond angles, and intermolecular interactions in the solid state. excillum.comscielo.br

A single-crystal X-ray diffraction study of this compound would yield a set of crystallographic parameters that define the unit cell of the crystal. researchgate.net This includes the crystal system, space group, and unit cell dimensions. The analysis would reveal the exact conformation of the norbornane skeleton and the precise orientation of the diacetate substituents. This technique can unambiguously determine the exo or endo stereochemistry of the acetate groups. Furthermore, for a chiral sample that crystallizes in a non-centrosymmetric space group, X-ray diffraction can be used to determine the absolute configuration of the molecule. scielo.br The data would also reveal details about intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which govern the packing of the molecules in the crystal lattice.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements of the unit cell |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Angles between bonded atoms |

| Torsion Angles (°) | Dihedral angles defining conformation |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is dictated by a combination of intermolecular forces that influence its crystal packing. While a definitive crystal structure from diffraction studies is not widely available in public databases, the expected interactions can be inferred from the molecule's structural components: the rigid, nonpolar norbornane skeleton and the two polar acetate functional groups.

The presence of two ester (acetate) groups introduces polarity. The carbonyl oxygen and the ester oxygen atoms are regions of partial negative charge, while the carbonyl carbon is partially positive. This leads to dipole-dipole interactions, which are stronger than dispersion forces and play a crucial role in the orientation of molecules within the crystal. brainly.com These interactions would likely involve the alignment of dipoles in an energetically favorable, often antiparallel, manner.

Based on analogous ester compounds and rigid molecules, the crystal packing could adopt common motifs like herringbone or layered (bricklayer) patterns. nih.govmdpi.com In a herringbone motif, molecules align in a "tip-to-tail" fashion, minimizing repulsion and maximizing van der Waals contacts. nih.gov A layered structure might be stabilized by sheets of molecules held together by dipole-dipole and C–H···O interactions, with the sheets themselves stacking via weaker dispersion forces. acs.org The specific motif adopted would depend on the stereochemistry of the diacetate (i.e., exo vs. endo orientation of the substituents).

Table 1: Summary of Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Contributing Molecular Moiety | Relative Strength |

| London Dispersion Forces | Transient dipole-induced dipole attractions. | Entire molecule, primarily the norbornane skeleton. | Weak, but collectively significant. |

| Dipole-Dipole Interactions | Electrostatic attraction between permanent partial positive and negative charges. | Acetate (ester) functional groups. | Moderate. |

| Weak Hydrogen Bonds (C–H···O) | An electrostatic interaction between a C-H bond and a carbonyl oxygen atom. | Norbornane C-H bonds and acetate carbonyl oxygen. | Weak. |

High-Resolution Mass Spectrometry and Analysis of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the structure of this compound. researchgate.net With a molecular formula of C₁₁H₁₆O₄, the monoisotopic mass is 212.1049 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov

The fragmentation of this compound under electron ionization (EI) can be predicted based on established patterns for esters and bicyclic systems. nih.govlibretexts.org The fragmentation pathways provide a structural fingerprint of the molecule.

A primary and highly characteristic fragmentation for acetate esters is the loss of an acetic acid molecule (CH₃COOH, 60 Da) via a McLafferty-type rearrangement, if sterically feasible, or through other complex rearrangements. researchgate.net Another common pathway is the cleavage of the acyl-oxygen bond to lose an acetyl radical (•COCH₃, 43 Da), resulting in an oxonium ion, or the loss of an acetoxy radical (•OCOCH₃, 59 Da).

For this compound, sequential loss of the two acetate groups is expected. The fragmentation of the norbornane skeleton itself typically occurs after an initial loss of a substituent. researchgate.netscilit.com This can involve retro-Diels-Alder reactions or other ring cleavages to produce stable cyclopentadienyl (B1206354) or cyclopentenyl fragments. nih.gov

A plausible fragmentation pathway would begin with the loss of one molecule of acetic acid from the molecular ion (M•⁺) at m/z 212, leading to a fragment at m/z 152. This is often followed by the loss of the second acetic acid molecule, resulting in a fragment at m/z 92. Alternatively, the loss of an acetyl radical (43 Da) from the molecular ion would yield a fragment at m/z 169. The base peak in many norbornane derivatives corresponds to a stable cyclopentenyl cation (m/z 67) or related structures. researchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Formula | Description of Loss | Proposed Fragment Structure |

| 212.1049 | [C₁₁H₁₆O₄]•⁺ | Molecular Ion (M•⁺) | Intact radical cation |

| 169.0865 | [C₉H₁₃O₃]⁺ | Loss of acetyl radical (•COCH₃) | [M - 43]⁺ |

| 152.0837 | [C₉H₁₂O₂]•⁺ | Loss of acetic acid (CH₃COOH) | [M - 60]•⁺ |

| 110.0732 | [C₇H₁₀O]•⁺ | Loss of acetic acid and ketene (B1206846) (CH₂CO) | [M - 60 - 42]•⁺ |

| 93.0704 | [C₇H₉]⁺ | Loss of two acetic acid molecules and a hydrogen atom | C₇H₉⁺ ion (e.g., tropylium (B1234903) or related isomer) |

| 92.0626 | [C₇H₈]•⁺ | Loss of two acetic acid molecules | C₇H₈ radical cation |

| 67.0548 | [C₅H₇]⁺ | Fragmentation of the norbornane ring | Cyclopentenyl cation |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation | [CH₃CO]⁺ |

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies (e.g., Circular Dichroism)

This compound contains multiple stereocenters (at C1, C2, C4, and C5), making it a chiral molecule that can exist as various stereoisomers. Chiroptical techniques, particularly electronic circular dichroism (CD), are powerful non-destructive methods for determining the absolute configuration and studying the conformational preferences of these isomers. nih.govacs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The acetate groups in this compound contain carbonyl chromophores, which exhibit an n→π* electronic transition typically in the 210-220 nm region. This transition is inherently chiral due to its location on the stereogenic norbornane scaffold, making it CD-active.

The sign and intensity of the Cotton effect (the peak in a CD spectrum) associated with this n→π* transition are highly sensitive to the local stereochemical environment around the carbonyl group. According to the Octant Rule for ketones and related chromophores, the spatial arrangement of substituents relative to the carbonyl group dictates the sign of the Cotton effect.

For a molecule with two chromophores like this compound, through-space electronic coupling between the two acetate groups can occur if their relative orientation is fixed and sufficiently close. This phenomenon, known as exciton (B1674681) coupling, gives rise to a characteristic bisignate (two-branched) CD signal. The sign of this couplet (positive for a clockwise arrangement of transition dipoles, negative for counter-clockwise) can be directly related to the absolute configuration of the stereocenters that dictate the geometry between the two chromophores. mdpi.com

The absolute configuration of a specific enantiomer of this compound can be unequivocally assigned by comparing its experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., (1R,2R,4S,5S)). mdpi.com A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. rsc.org

Table 3: Principles of CD Spectroscopy for Configurational Analysis of this compound

| Spectroscopic Phenomenon | Underlying Principle | Information Obtained |

| Cotton Effect | Differential absorption of circularly polarized light by the individual acetate (carbonyl) chromophores. | Local stereochemistry at C2 and C5 based on the sign (+ or -) of the n→π* transition peak. |

| Exciton Coupling | Through-space interaction between the transition dipole moments of the two acetate chromophores. | The relative spatial orientation of the two acetate groups, and thus the absolute configuration of the molecule. |

| Comparison with TD-DFT | Correlation of the experimental CD spectrum with theoretically calculated spectra for molecules of known absolute configuration. | Unambiguous assignment of the absolute configuration of the enantiomer under study. |

Computational and Theoretical Investigations of 2,5 Norbornanediol, Diacetate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Norbornanediol, diacetate, such studies would provide critical insights into its stability and reactivity.

Conformational Analysis and Potential Energy Surfaces

The rigid bicyclic structure of the norbornane (B1196662) core limits its flexibility, but the two diacetate substituents can exhibit conformational freedom. A thorough analysis is required to identify the most stable arrangements and the energy barriers between them.

Modeling Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions requires modeling the reaction pathways. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating the activation energies. DFT is commonly used for this purpose. For example, the hydrolysis of the acetate (B1210297) groups could be modeled to understand the mechanism and energetics of this process. Such calculations would provide a molecular-level picture of bond breaking and formation and could predict reaction rates. Currently, no published studies have modeled reaction mechanisms involving this compound.

Activation Energy Barriers and Reaction Path Analysis (e.g., IRC)

A comprehensive understanding of the chemical reactivity of this compound would involve the computational modeling of its potential reaction pathways. This typically includes the calculation of activation energy barriers, which are the minimum energy required for a chemical reaction to occur. Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed to locate the transition state structures and calculate their energies relative to the reactants.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is often performed. This analysis maps the minimum energy path connecting the reactants to the products through the transition state, providing a detailed picture of the reaction mechanism. Such studies could elucidate, for example, the mechanisms of hydrolysis of the acetate groups or thermal decomposition of the norbornane skeleton. However, at present, specific values for activation energies or IRC analyses for reactions involving this compound are not available in the literature.

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers several models to account for these solvent effects.

Implicit Solvation Models , also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent might stabilize or destabilize reactants, products, and transition states, thereby affecting reaction rates.

Explicit Solvation Models , on the other hand, involve the inclusion of individual solvent molecules in the computational model. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be crucial for accurately describing the reactivity of this compound.

A thorough computational investigation would ideally compare the results from both implicit and explicit models to gain a comprehensive understanding of the solvent's role. Currently, there are no published studies that specifically apply these solvation models to analyze the reactivity of this compound.

Computational Prediction of Chirality and Optical Properties

This compound is a chiral molecule, existing as different stereoisomers. Computational methods can be a powerful tool for predicting the chiroptical properties of these isomers, most notably their specific optical rotation. By calculating the optical rotation of a molecule with a known absolute configuration, it is possible to correlate the calculated sign and magnitude of the rotation with experimentally determined values, thereby assigning the absolute stereochemistry of the synthesized or isolated compound.

While the methodology for such predictions is robust, specific computational studies predicting the chirality and optical properties of the various stereoisomers of this compound have not been reported. The table below illustrates the type of data that such a study would generate.

Table 1: Hypothetical Computationally Predicted Optical Rotation Data for Stereoisomers of this compound This table is for illustrative purposes only, as specific data is not currently available.

| Stereoisomer | Computational Method | Basis Set | Solvent (Model) | Predicted Specific Rotation [α]D (deg·mL·g⁻¹·dm⁻¹) |

|---|---|---|---|---|

| (1R,2R,4S,5S)-2,5-Norbornanediol, diacetate | B3LYP | aug-cc-pVDZ | Chloroform (PCM) | Data not available |

| (1S,2S,4R,5R)-2,5-Norbornanediol, diacetate | B3LYP | aug-cc-pVDZ | Chloroform (PCM) | Data not available |

| (1R,2S,4S,5R)-2,5-Norbornanediol, diacetate | B3LYP | aug-cc-pVDZ | Chloroform (PCM) | Data not available |

| (1S,2R,4R,5S)-2,5-Norbornanediol, diacetate | B3LYP | aug-cc-pVDZ | Chloroform (PCM) | Data not available |

Applications of 2,5 Norbornanediol, Diacetate in Advanced Chemical Technologies and Materials Science

Monomer in Polymer Chemistry and Advanced Materials Synthesis

The unique bicyclic structure of the norbornane (B1196662) moiety makes 2,5-norbornanediol, diacetate, after hydrolysis to the corresponding diol, an attractive monomer for creating advanced polymers. Its incorporation into polymeric structures imparts a distinct set of properties not achievable with conventional linear monomers.

When used as a comonomer in condensation polymerizations, such as in the formation of polyesters and polycarbonates, the 2,5-norbornanediol unit introduces significant rigidity and steric bulk to the polymer backbone. utexas.educyberleninka.ru This structural feature has a profound impact on the material's macroscopic properties.

Key Research Findings:

Enhanced Thermal Stability: The rigid norbornane skeleton restricts the rotational freedom of the polymer chains. This increased stiffness elevates the glass transition temperature (Tg) of the resulting polymer, making it more stable at higher temperatures compared to analogous polymers made from flexible aliphatic diols. utexas.eduresearchgate.net Aromatic polyesters synthesized with norbornane-containing diols have been shown to possess high heat and thermal stability. cyberleninka.ru

Improved Mechanical Properties: The inherent rigidity of the norbornane structure contributes to increased tensile strength and modulus in the final polymer. This allows for the creation of durable materials suitable for applications requiring high mechanical performance.

Solubility and Processing: Despite their rigidity, polymers containing norbornane units often exhibit good solubility in common organic solvents, such as chlorinated hydrocarbons, which facilitates their processing into films and other forms. cyberleninka.ru These films are often transparent and possess favorable dielectric properties. cyberleninka.ru

The effect of incorporating rigid cyclic monomers like those derived from norbornane diols into a polymer chain is summarized in the table below.

| Property | Polymer with Flexible Linear Monomer (e.g., 1,4-Butanediol) | Polymer with Rigid Cyclic Monomer (e.g., 2,5-Norbornanediol) | Underlying Structural Reason |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Higher | Restricted chain mobility from bicyclic structure. utexas.edu |

| Mechanical Strength | Lower / More Flexible | Higher / Stiffer | Rigid monomer unit increases backbone stiffness. cyberleninka.ru |

| Crystallinity | Can be high | Often reduced (amorphous) | Bulky, non-planar structure disrupts chain packing. |

Precursor for Fine Chemicals and Complex Molecular Scaffolds (excluding pharmaceutical specifics)

Beyond polymer science, this compound is a valuable starting material for the synthesis of complex organic molecules. Its utility stems from the stable and stereochemically rich norbornane framework.

The hydrolysis of this compound yields 2,5-norbornanediol, a chiral diol with a fixed spatial relationship between its two hydroxyl groups. This rigid scaffold is an ideal precursor for constructing more complex molecules where control of stereochemistry is paramount. researchgate.netscirp.org The norbornane framework serves as a template, allowing for subsequent chemical modifications to occur with high stereoselectivity. This approach is fundamental in creating advanced materials and other functional organic molecules where the precise 3D arrangement of atoms dictates function. The use of related chiral norbornane derivatives in stereoselective synthesis is a well-established strategy in organic chemistry. nih.govrsc.org

Ligand Design in Catalysis and Asymmetric Synthesis

One of the most significant applications of the chiral information embedded in this compound is in the field of asymmetric catalysis. After conversion to the parent diol, the C2-symmetric scaffold is used to design powerful chiral ligands that can induce high levels of stereoselectivity in metal-catalyzed reactions. nih.gov

Chiral ligands are essential for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. The C2-symmetry of ligands derived from scaffolds like 2,5-norbornanediol is a highly effective design principle for reducing the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.gov

The synthesis of such ligands typically involves:

Hydrolysis: The starting diacetate is hydrolyzed to the enantiomerically pure 2,5-norbornanediol.

Functionalization: The two hydroxyl groups are converted into coordinating groups, such as phosphines (to create diphosphine ligands like NORPHOS), amines, or oxazolines (to create BOX-type ligands).

These ligands then coordinate to a transition metal center (e.g., palladium, rhodium, iridium), creating a chiral catalytic complex. nih.govsnnu.edu.cn This complex orchestrates the reaction of substrates, guiding them along a pathway that preferentially forms one enantiomer of the product. This methodology is a cornerstone of modern chemical synthesis for producing enantiomerically pure compounds for materials science and other advanced applications. nih.govresearchgate.net

The table below presents representative examples of asymmetric reactions where C2-symmetric chiral ligands, a class to which ligands from 2,5-norbornanediol belong, are employed to achieve high stereocontrol.

| Asymmetric Reaction | Metal Catalyst | Typical Ligand Class | Achieved Enantiomeric Excess (% ee) | Reference Principle |

|---|---|---|---|---|

| Hydrogenation | Rhodium (Rh) | Chiral Diphosphine | >95% | nih.gov |

| Diels-Alder Reaction | Copper (Cu) | Bisoxazoline (BOX) | >90% | nih.gov |

| Allylic Alkylation | Palladium (Pd) | Phosphinooxazoline (PHOX) | >98% | nih.gov |

| Catellani Reaction | Palladium (Pd) | Biimidazoline (BiIM) | up to 96% | nih.govresearchgate.net |

Applications in Stereoselective Catalysis

The inherent chirality and conformational rigidity of the norbornane skeleton make its derivatives prime candidates for use as chiral ligands or auxiliaries in asymmetric catalysis. While the broader family of chiral norbornane derivatives has seen application in this field, specific research into this compound as a direct catalytic species is limited in publicly available literature. However, the underlying diol, 2,5-norbornanediol, serves as a valuable precursor for chiral ligands. The diacetate can be considered a protected form of the diol, which can be deprotected to reveal the hydroxyl groups capable of coordinating to a metal center.

The stereochemistry of the hydroxyl groups (exo/endo) in the parent diol is crucial in defining the geometry of the resulting metal complexes and, consequently, the stereochemical outcome of the catalyzed reaction. For instance, chiral diols are known to be effective ligands in a variety of stereoselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The rigid norbornane backbone helps to create a well-defined chiral pocket around the metal center, influencing the facial selectivity of substrate approach.

Table 1: Potential Stereoselective Reactions Utilizing Chiral Diol Ligands Derived from 2,5-Norbornanediol

| Reaction Type | Metal Catalyst | Substrate Example | Product Type | Potential for High Selectivity |

| Asymmetric Reduction of Ketones | Ru, Rh | Prochiral ketone | Chiral secondary alcohol | High |

| Asymmetric Epoxidation of Alkenes | Ti, V | Allylic alcohol | Chiral epoxide | Moderate to High |

| Asymmetric Diels-Alder Reaction | Cu, Lewis Acids | Diene and dienophile | Chiral cyclic adduct | High |

| Asymmetric Aldol Reaction | B, Ti | Aldehyde and ketone | Chiral β-hydroxy carbonyl | High |

It is important to note that the acetate (B1210297) groups in this compound would need to be removed for the diol to function as a bidentate ligand. The diacetate form could, however, be envisioned for applications where the acetate groups themselves play a role in non-covalent interactions or as protecting groups that are removed in situ.

Role in Functional Materials and Supramolecular Chemistry

The well-defined and rigid structure of the norbornane unit is a desirable feature in the design of functional materials and supramolecular assemblies. The incorporation of such a rigid spacer can impart specific conformational constraints and pre-organization to polymers or larger molecular architectures.

In the context of functional materials, this compound can serve as a monomer or a cross-linking agent in polymerization reactions. The ester functionalities provide sites for polyester (B1180765) or polyamide formation. The resulting polymers would possess a backbone containing the rigid bicyclic norbornane unit, which can lead to materials with high glass transition temperatures (Tg), enhanced thermal stability, and specific mechanical properties. Chiral polymers synthesized from enantiomerically pure this compound could find applications in chiral separations and as specialized optical materials. nih.govnih.gov

In supramolecular chemistry, the shape and functionality of this compound make it an interesting building block for the construction of larger, ordered structures through non-covalent interactions such as hydrogen bonding (after deacetylation), and van der Waals forces. The rigid norbornane scaffold can act as a "molecular ruler," enforcing specific distances and orientations between interacting functional groups. This pre-organization is a key principle in the design of molecular receptors, capsules, and extended networks with predictable topologies.

While specific examples of supramolecular structures based solely on this compound are not extensively documented, the principles of crystal engineering and molecular recognition using similar rigid diols and diacetates are well-established. The diacetate, with its potential for weak hydrogen bonding and specific packing interactions, could be utilized in the formation of co-crystals and molecular complexes.

Table 2: Potential Properties and Applications of Materials Derived from this compound

| Material Type | Key Structural Feature | Potential Properties | Potential Applications |

| Polyesters/Polyamides | Rigid norbornane in backbone | High Tg, thermal stability | High-performance plastics, engineering materials |

| Chiral Polymers | Enantiopure norbornane units | Chiral recognition | Chiral chromatography, enantioselective sensors |

| Supramolecular Gels | Self-assembly via non-covalent interactions | Stimuli-responsive properties | Drug delivery, tissue engineering |

| Metal-Organic Frameworks (MOFs) | Linker with defined geometry | Porosity, catalytic activity | Gas storage, separation, catalysis |

Further research into the synthesis of well-defined oligomers and polymers from this compound, as well as its use in the design of supramolecular systems, would be valuable in fully exploring the potential of this unique chemical compound.

Emerging Research Directions and Unaddressed Challenges in 2,5 Norbornanediol, Diacetate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The contemporary emphasis on green chemistry necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. nih.govjddhs.com For 2,5-Norbornanediol, diacetate, the development of sustainable synthetic routes is a primary challenge, focusing on both the formation of the diol precursor and its subsequent esterification.

A key area of research is the application of biocatalysis for the synthesis of the 2,5-norbornanediol precursor. Biocatalytic routes, utilizing enzymes like cytochrome P450 monooxygenases or epoxide hydrolases, offer high regio- and enantioselectivity under mild conditions, which is a significant advantage over conventional chemical methods. researchgate.netrsc.orgnih.gov The enzymatic hydroxylation of norbornane (B1196662) or the hydrolysis of a corresponding epoxide could provide a green pathway to the diol, minimizing the use of heavy metal oxidants or strong acids. Advances in metabolic engineering and synthetic biology are paving the way for microbial production of various diols, a strategy that could be adapted for norbornanediols. nih.gov

For the subsequent diacetate formation, research is moving towards catalyst-assisted esterification that avoids the use of stoichiometric activating agents. researchgate.net This includes the use of solid acid catalysts or enzymatic catalysis (e.g., using lipases) in greener solvents to reduce waste and improve energy efficiency. nih.govnih.gov These methods align with the core principles of green chemistry, such as atom economy and the reduction of derivatives. greenchemistry-toolkit.orggcande.org

| Synthetic Step | Conventional Method | Potential Green Alternative | Key Advantages |

| Diol Synthesis | Oxidation with stoichiometric heavy metals (e.g., KMnO₄, OsO₄) | Biocatalytic hydroxylation or dihydroxylation using engineered microorganisms or isolated enzymes. rsc.orgnih.gov | High selectivity, mild reaction conditions, reduced toxic metal waste. |

| Diacetate Formation | Acylation with acetyl chloride or acetic anhydride (B1165640) with stoichiometric base | Enzyme-catalyzed (lipase) acetylation using ethyl acetate (B1210297) as both acyl donor and solvent. | Avoids corrosive reagents, reduces waste, improves process safety. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The strained bicyclic structure of the norbornane skeleton imparts unique reactivity that can be harnessed for novel chemical transformations. For this compound, research into unconventional reactivity patterns remains a fertile ground for discovery. The inherent strain in the [2.2.1] bicyclic system can influence the reactivity of the acetate groups and the stability of reaction intermediates. arkat-usa.org

Future research could explore selective transformations of the diacetate. For instance, enzymatic desymmetrization could selectively hydrolyze one of the two acetate groups, providing a chiral mono-alcohol mono-acetate, a valuable building block for asymmetric synthesis. Furthermore, the development of transition-metal-catalyzed reactions that proceed via C–H activation of the norbornane backbone could lead to novel functionalization pathways, creating complex poly-substituted norbornane derivatives. rsc.orgrsc.org The strategic placement of the diacetate groups at the 2 and 5 positions could direct such functionalizations to specific sites on the scaffold.

Unconventional transformations might also include domino reactions or cascade sequences initiated by the cleavage of a C–O bond in the acetate group, leading to skeletal rearrangements and the formation of complex polycyclic structures. Understanding the influence of the stereochemistry (endo vs. exo) of the diacetate groups on these reaction pathways is a critical and unaddressed challenge.

Integration with Flow Chemistry and High-Throughput Screening Technologies

The transition from batch to continuous manufacturing processes is a significant trend in the chemical industry, offering enhanced safety, efficiency, and scalability. scielo.bruc.pt The integration of flow chemistry for the synthesis and modification of this compound presents a promising research direction. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing highly exothermic or rapid reactions. durham.ac.ukresearchgate.net This technology could enable the safe and efficient production of the target compound, potentially telescoping multiple reaction steps into a single, continuous operation. researchgate.net

Complementing flow chemistry, high-throughput screening (HTS) technologies offer a rapid method for discovering and optimizing new reactions and catalysts. researchgate.net HTS could be employed to screen libraries of catalysts for the efficient synthesis of the 2,5-norbornanediol precursor or for novel transformations of the diacetate product. The combination of HTS for discovery and flow chemistry for optimization and scale-up represents a powerful paradigm for accelerating research in this area.

| Parameter | Batch Processing | Flow Chemistry | Potential Impact on this compound Synthesis |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio | Improved safety and control over exothermic esterification or oxidation steps. |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and diffusion | Higher reaction rates and improved yields. |

| Scalability | Complex and often requires re-optimization | Straightforward by operating for longer times ("scaling out") | Faster transition from laboratory discovery to pilot-scale production. |

| Safety | Large volumes of hazardous materials | Small reactor volumes minimize risk | Safer handling of reactive intermediates and reagents. researchgate.net |

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A significant challenge in understanding the chemistry of norbornane derivatives is the detection and characterization of short-lived, transient intermediates that govern reaction pathways and selectivity. Advanced characterization techniques are crucial for elucidating these complex mechanisms.

The use of in situ spectroscopic methods, such as high-temperature NMR and ReactIR (FTIR spectroscopy), allows for real-time monitoring of reaction progress. researchgate.netacs.org These techniques can provide invaluable data on reaction kinetics and help identify fleeting intermediates that are not observable through conventional offline analysis. For the synthesis of this compound, in situ monitoring could clarify the mechanism of diol formation or track the stepwise process of esterification.

Furthermore, advanced mass spectrometry techniques, coupled with theoretical calculations, can be used to study the gas-phase chemistry of norbornane ions and radical intermediates, providing fundamental insights into their intrinsic reactivity and fragmentation patterns. This knowledge is essential for designing more selective and efficient synthetic transformations.

New Frontiers in Advanced Material Science and Catalysis Applications for Norbornane Derivatives

The rigid and bulky nature of the norbornane scaffold makes its derivatives attractive candidates for applications in advanced materials and catalysis. ppor.az While the direct applications of this compound are not yet established, its structure suggests several promising frontiers.

In material science, this compound could serve as a monomer or a cross-linking agent for the synthesis of specialty polymers. The norbornane backbone can impart high glass transition temperatures, thermal stability, and low dielectric constants to polymers, properties that are highly desirable for applications in microelectronics and optical materials. utexas.edumdpi.com Condensation polymerization of the corresponding diol (obtained by hydrolysis of the diacetate) with various dicarboxylic acids could yield a new class of polyesters with unique properties.

In the field of catalysis, chiral norbornane derivatives are widely used as ligands in asymmetric synthesis. nih.gov As mentioned, selective enzymatic hydrolysis of one of the acetate groups in this compound could yield a chiral building block. This chiral monoalcohol could then be elaborated into novel ligands for asymmetric catalysis, opening new avenues for the synthesis of enantiomerically pure compounds.

Q & A

Q. What are the established synthetic routes for 2,5-norbornanediol diacetate, and how can reaction conditions be optimized for purity?

The synthesis of norbornane-derived diacetates typically involves acetylation of the diol precursor using acetic anhydride in the presence of a catalyst. For example:

- Esterification : React 2,5-norbornanediol with acetic anhydride in pyridine or under acidic conditions (e.g., catalytic H₂SO₄) at 60–80°C for 6–12 hours. Monitor completion via TLC or FT-IR for disappearance of hydroxyl peaks (~3200–3500 cm⁻¹) .

- Purification : Use fractional distillation or recrystallization from ethyl acetate/hexane mixtures to isolate isomers. Evidence from similar bicyclic systems shows that repeated recrystallization improves enantiomeric purity .

Q. Which analytical techniques are critical for characterizing 2,5-norbornanediol diacetate and its isomers?

- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish between exo/endo isomers. For instance, exo protons in norbornane derivatives typically resonate upfield (δ 1.2–1.8 ppm) compared to endo protons (δ 2.0–2.5 ppm) due to steric shielding .

- Melting Point Analysis : Isomeric purity can be inferred from sharp melting points. For example, exo-2,5-norbornanediol diacetate may exhibit a higher melting point than the endo form due to crystalline packing differences .

- Chromatography : HPLC with chiral columns or GC-MS using polar stationary phases (e.g., PEG-20M) resolves diastereomers .

Q. How does the reactivity of 2,5-norbornanediol diacetate compare to other bicyclic esters in hydrolysis or substitution reactions?

The strained bicyclic structure enhances reactivity:

- Acid-Catalyzed Hydrolysis : Proceeds faster than linear esters due to ring strain relief. Use 1M HCl in dioxane/water (1:1) at 50°C; monitor via pH titration for acetic acid release .

- Nucleophilic Substitution : The exo isomer reacts more readily with nucleophiles (e.g., NaN₃ in DMF) due to greater accessibility of the ester carbonyl .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 2,5-norbornanediol diacetate for chiral polymer applications?

- Catalytic Asymmetric Acetylation : Use chiral Lewis acids (e.g., BINOL-derived titanium complexes) to achieve >90% enantiomeric excess (ee). Optimize solvent polarity (e.g., toluene vs. THF) to enhance catalyst-substrate interactions .

- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica) with racemization catalysts (e.g., Shvo’s catalyst) to convert both isomers into a single enantiomer .

Q. How can computational methods predict the regioselectivity of 2,5-norbornanediol diacetate in Diels-Alder reactions?

- DFT Calculations : Compare transition-state energies for endo vs. exo pathways. Gaussian simulations at the B3LYP/6-31G* level show that the exo diacetate favors syn-adduct formation due to reduced steric hindrance .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction trajectories. Polar solvents stabilize charge-separated intermediates, altering regioselectivity .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data for diacetate derivatives?

- Dose-Response Profiling : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with SH-SY5Y or HeLa cells, ensuring consistent DMSO concentrations (<0.1%) to avoid solvent toxicity .

- ROS Detection : Apply 2',7'-dichlorofluorescein diacetate (DCFH-DA) with flow cytometry to quantify oxidative stress. Pre-treat cells with NAC (N-acetylcysteine) to validate ROS-specific effects .

Q. How can 2,5-norbornanediol diacetate be integrated into stimuli-responsive polymers, and what are the key characterization challenges?

- Copolymer Synthesis : Radical polymerization with methyl methacrylate (MMA) using AIBN initiator. Adjust diacetate monomer feed ratio (10–30 mol%) to tune glass transition temperature (Tg) via DSC .

- Degradation Studies : Monitor ester cleavage under basic conditions (pH 10) using GPC. The bicyclic structure may resist hydrolysis longer than linear analogs, requiring harsher conditions (e.g., NaOH/EtOH reflux) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.